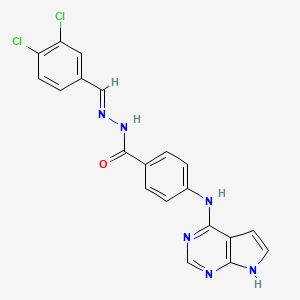
Multi-target kinase inhibitor 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Multi-target kinase inhibitor 2 is a compound designed to inhibit multiple kinase enzymes simultaneously. Kinases are enzymes that play crucial roles in various cellular processes, including cell growth, proliferation, and survival. By targeting multiple kinases, this compound aims to provide a more effective treatment for diseases such as cancer, where multiple signaling pathways are often dysregulated .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of multi-target kinase inhibitor 2 typically involves a series of organic reactions, including condensation, cyclization, and functional group modifications. The process begins with the preparation of key intermediates, which are then subjected to various reaction conditions to form the final compound. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography and mass spectrometry are often employed to monitor the production process .
Chemical Reactions Analysis
Types of Reactions: Multi-target kinase inhibitor 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols; electrophiles such as alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Multi-target kinase inhibitor 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study kinase enzyme activity and inhibition mechanisms.
Biology: Employed in cell culture experiments to investigate the effects of kinase inhibition on cellular processes such as proliferation, apoptosis, and differentiation.
Medicine: Investigated as a potential therapeutic agent for treating various cancers and other diseases characterized by dysregulated kinase activity.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting multiple kinases simultaneously .
Mechanism of Action
The mechanism of action of multi-target kinase inhibitor 2 involves the inhibition of multiple kinase enzymes. By binding to the active sites of these kinases, the compound prevents the phosphorylation of target proteins, thereby disrupting key signaling pathways involved in cell growth, proliferation, and survival. This multi-target approach aims to overcome the limitations of single-target therapies, such as drug resistance and limited efficacy .
Comparison with Similar Compounds
Imatinib: A tyrosine kinase inhibitor used to treat chronic myeloid leukemia and gastrointestinal stromal tumors.
Sorafenib: A multi-kinase inhibitor used to treat liver, kidney, and thyroid cancers.
Sunitinib: A multi-kinase inhibitor used to treat kidney cancer and gastrointestinal stromal tumors
Uniqueness: Multi-target kinase inhibitor 2 is unique in its ability to simultaneously inhibit multiple kinases, providing a broader spectrum of activity compared to single-target inhibitors. This multi-target approach can potentially reduce the risk of drug resistance and improve therapeutic outcomes by targeting multiple pathways involved in disease progression .
Properties
Molecular Formula |
C20H14Cl2N6O |
|---|---|
Molecular Weight |
425.3 g/mol |
IUPAC Name |
N-[(E)-(3,4-dichlorophenyl)methylideneamino]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)benzamide |
InChI |
InChI=1S/C20H14Cl2N6O/c21-16-6-1-12(9-17(16)22)10-26-28-20(29)13-2-4-14(5-3-13)27-19-15-7-8-23-18(15)24-11-25-19/h1-11H,(H,28,29)(H2,23,24,25,27)/b26-10+ |
InChI Key |
YSOXMRLKWYBVKP-NSKAYECMSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/N=C/C2=CC(=C(C=C2)Cl)Cl)NC3=NC=NC4=C3C=CN4 |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=CC(=C(C=C2)Cl)Cl)NC3=NC=NC4=C3C=CN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















